molecular formula C19H23FN2O2 B11142268 2-(6-fluoro-1H-indol-1-yl)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)ethanone

2-(6-fluoro-1H-indol-1-yl)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)ethanone

Cat. No.: B11142268
M. Wt: 330.4 g/mol
InChI Key: JFSSRXWXMNUABS-UHFFFAOYSA-N
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Description

1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-(6-FLUORO-1H-INDOL-1-YL)ETHAN-1-ONE is a complex organic compound that features both indole and isoquinoline moieties. These structural components are often found in bioactive molecules, making this compound potentially significant in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-(6-FLUORO-1H-INDOL-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoquinoline Moiety: This can be achieved through Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Formation of the Indole Moiety: This can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Coupling of the Two Moieties: The final step involves coupling the isoquinoline and indole moieties through a suitable linker, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This includes:

    Scaling up reactions: Ensuring that the reactions can be performed on a large scale without significant loss of yield or purity.

    Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-(6-FLUORO-1H-INDOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological processes involving indole and isoquinoline derivatives.

    Medicine: Potential therapeutic applications due to its bioactive nature.

    Industry: Use in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-(6-FLUORO-1H-INDOL-1-YL)ETHAN-1-ONE would depend on its specific interactions with biological targets. Typically, such compounds might:

    Bind to receptors: Interact with specific receptors in the body to exert their effects.

    Inhibit enzymes: Act as inhibitors of enzymes involved in critical biological pathways.

    Modulate signaling pathways: Influence signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-(6-CHLORO-1H-INDOL-1-YL)ETHAN-1-ONE: Similar structure but with a chlorine atom instead of fluorine.

    1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-(6-METHYL-1H-INDOL-1-YL)ETHAN-1-ONE: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-(6-FLUORO-1H-INDOL-1-YL)ETHAN-1-ONE can significantly influence its chemical properties, such as:

    Increased lipophilicity: Enhances the compound’s ability to cross cell membranes.

    Altered reactivity: Fluorine can affect the compound’s reactivity in chemical reactions.

Properties

Molecular Formula

C19H23FN2O2

Molecular Weight

330.4 g/mol

IUPAC Name

1-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-(6-fluoroindol-1-yl)ethanone

InChI

InChI=1S/C19H23FN2O2/c20-16-5-4-14-6-9-21(17(14)11-16)13-18(23)22-10-8-19(24)7-2-1-3-15(19)12-22/h4-6,9,11,15,24H,1-3,7-8,10,12-13H2

InChI Key

JFSSRXWXMNUABS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCN(CC2C1)C(=O)CN3C=CC4=C3C=C(C=C4)F)O

Origin of Product

United States

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